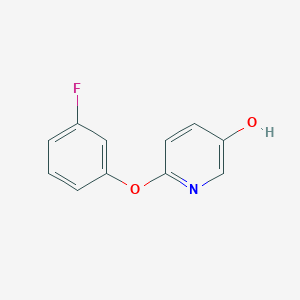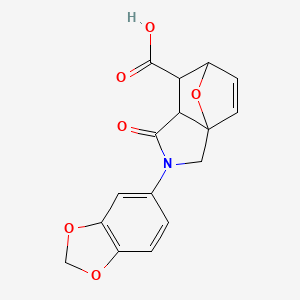![molecular formula C23H22N4O3 B2512582 9-(3-etoxi-4-hidroxifenil)-2-fenil-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-ona CAS No. 534589-27-0](/img/structure/B2512582.png)
9-(3-etoxi-4-hidroxifenil)-2-fenil-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
La búsqueda de nuevos agentes anticancerígenos es implacable, y Oprea1_399371 ha captado la atención de los investigadores. Sus características estructurales lo convierten en un candidato prometedor para inhibir el crecimiento de células cancerosas. Estudios han demostrado su potencial contra diversas líneas celulares cancerosas, incluyendo células epiteliales alveolares basales adenocarcinomatosas humanas (A549), células de cáncer de mama (MCF7) y células de carcinoma de ovario humano . Se necesitan más investigaciones para descubrir su mecanismo de acción preciso y optimizar su eficacia.
Estudios Farmacocinéticos In Silico y de Modelado Molecular
Los enfoques computacionales juegan un papel crucial en el descubrimiento de fármacos. Los investigadores han llevado a cabo estudios in silico para comprender la farmacocinética de Oprea1_399371 y predecir sus interacciones con los objetivos biológicos. Estos conocimientos orientan el trabajo experimental posterior.
En resumen, las propiedades farmacológicas multifacéticas de Oprea1_399371 lo convierten en un compuesto emocionante para el diseño y desarrollo de fármacos. Los investigadores continúan explorando su potencial, con el objetivo de crear terapias dirigidas para una gama de enfermedades. 🌟
Mecanismo De Acción
Target of action
The targets of these classes of compounds can vary widely depending on the specific substituents on the triazoloquinazoline ring system . Some compounds in these classes have been studied for their potential as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterase .
Mode of action
The mode of action of these compounds typically involves binding to the active site of their target enzyme, inhibiting the enzyme’s activity . The specific interactions between the compound and the enzyme can depend on the structure of the compound and the enzyme.
Biochemical pathways
The biochemical pathways affected by these compounds can depend on their specific targets. For example, if a compound is an inhibitor of carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structures. Some compounds in these classes have been found to have good bioavailability and stability .
Result of action
The molecular and cellular effects of these compounds can depend on their specific targets and modes of action. For example, inhibition of an enzyme could lead to changes in the levels of the enzyme’s substrates and products .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-19-13-15(11-12-17(19)28)21-20-16(9-6-10-18(20)29)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21,28H,2,6,9-10H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRSLQAOVWEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2512503.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2512505.png)

![8-cyclopentyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2512509.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)
![5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE](/img/structure/B2512512.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512517.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2512518.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)

